

In-Depth Technical Guide: t-Boc-Aminooxy-pentane-amine (CAS 848349-01-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *t*-Boc-Aminooxy-pentane-amine

Cat. No.: B13706145

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-pentane-amine, with the CAS number 848349-01-9, is a bifunctional linker molecule integral to the field of bioconjugation and drug development. Its unique structure, featuring a terminal aminooxy group and a t-Boc-protected primary amine, allows for the covalent and chemoselective linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and detailed protocols for its application in creating stable bioconjugates, such as antibody-drug conjugates (ADCs).

Physicochemical Properties

t-Boc-Aminooxy-pentane-amine is a versatile linker molecule with properties that make it suitable for a range of bioconjugation applications. A summary of its key quantitative data is presented below.

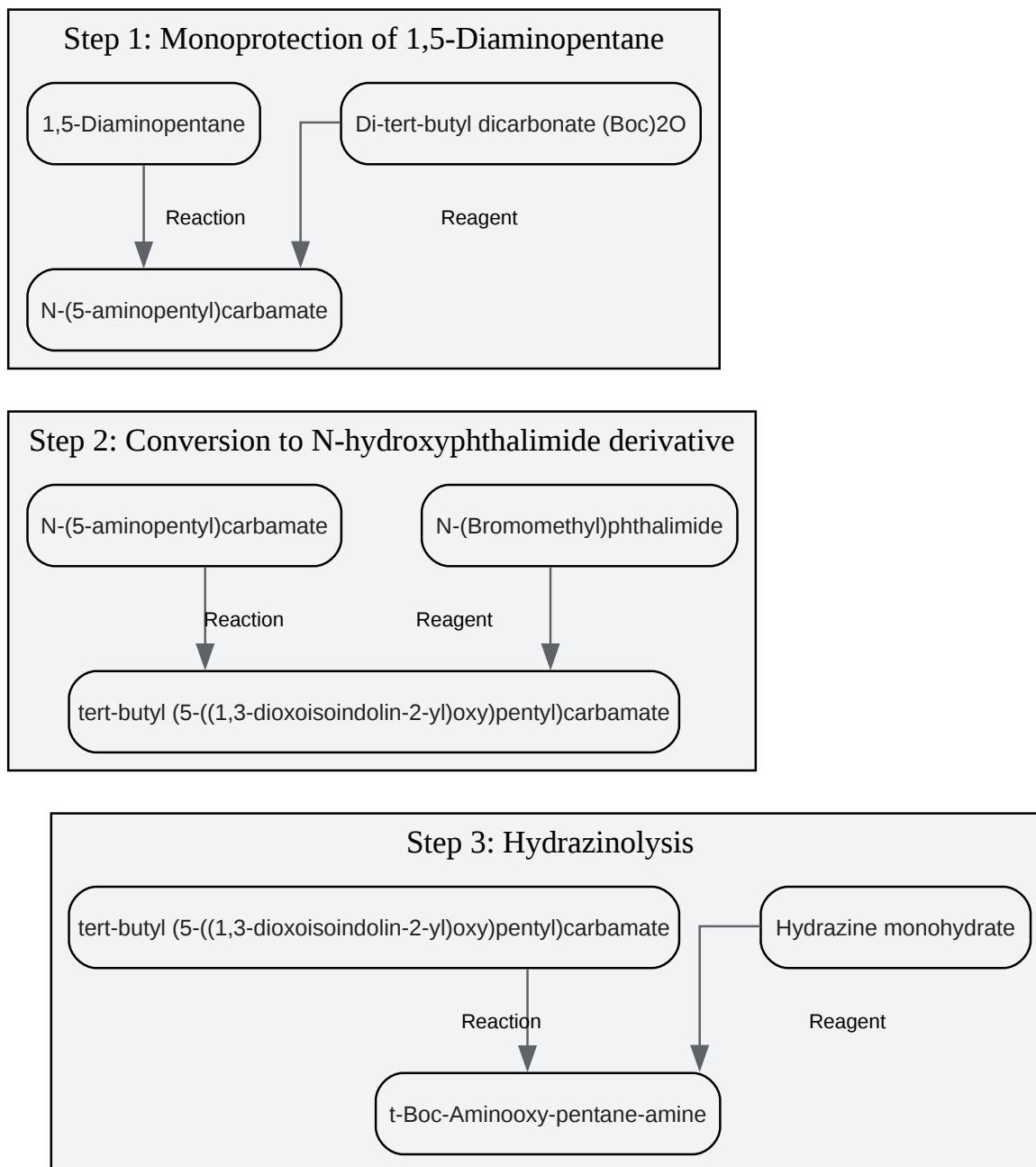
Property	Value	Reference(s)
CAS Number	848349-01-9	
Molecular Formula	C10H22N2O3	
Molecular Weight	218.29 g/mol	
Purity	Typically ≥98%	[1]
Appearance	White to off-white solid	[2]
Solubility	Soluble in water, DMSO, DCM, and DMF	[1]
Storage Conditions	-20°C for long-term storage	[1]

Note: Specific spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are often available from the supplier upon request but are not consistently published in public domains.

Synthesis

While a specific, publicly documented synthesis protocol for **t-Boc-Aminooxy-pentane-amine** is not readily available in peer-reviewed literature, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles. The following represents a likely multi-step synthesis.

Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Plausible three-step synthesis of **t-Boc-Aminoxy-pentane-amine**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(5-aminopentyl)carbamate

- Dissolve 1,5-diaminopentane (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.9 equivalents) in DCM to the cooled solution while stirring.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monoprotected diamine.

Step 2: Synthesis of tert-butyl (5-((1,3-dioxoisindolin-2-yl)oxy)pentyl)carbamate

- Dissolve N-(5-aminopentyl)carbamate (1 equivalent) and N-(bromomethyl)phthalimide (1.1 equivalents) in an appropriate solvent like dimethylformamide (DMF).
- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 equivalents), to the mixture.
- Stir the reaction at room temperature for 24-48 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of **t-Boc-Aminoxy-pentane-amine** (Final Product)

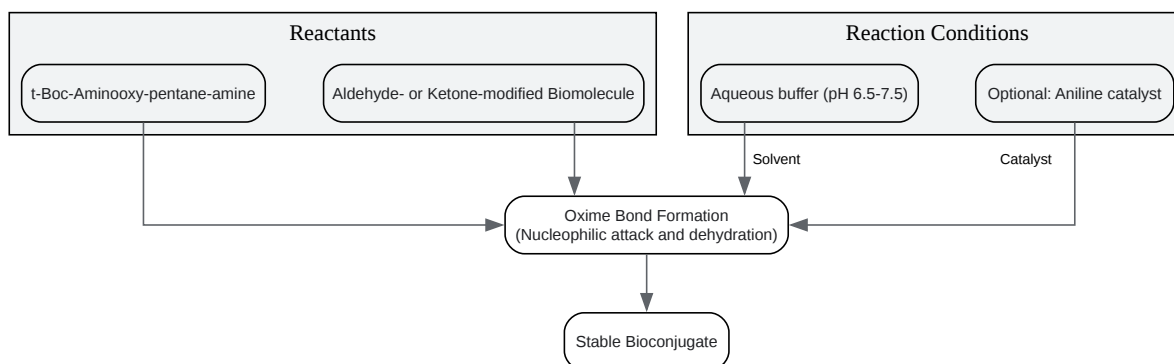
- Dissolve the purified product from Step 2 in a solvent such as ethanol or a mixture of DCM and methanol.
- Add hydrazine monohydrate (1.5-2 equivalents) to the solution.
- Stir the mixture at room temperature for 4-6 hours. A precipitate of phthalhydrazide will form.
- Filter off the precipitate and wash it with the reaction solvent.
- Concentrate the filtrate under reduced pressure to obtain the crude **t-Boc-Aminooxy-pentane-amine**.
- If necessary, purify the final product by column chromatography.

Application in Bioconjugation: Oxime Ligation

The primary application of **t-Boc-Aminooxy-pentane-amine** is in bioconjugation via oxime ligation. The aminooxy group reacts chemoselectively with an aldehyde or ketone to form a stable oxime bond.^{[3][4]} This reaction is bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with native functional groups.

Reaction Mechanism

The formation of an oxime bond is a nucleophilic addition-elimination reaction. The aminooxy group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield the stable oxime linkage. The reaction can be catalyzed by nucleophilic catalysts such as aniline, which can significantly accelerate the ligation at neutral pH.^{[5][6]}



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. t-Boc-Aminooxy-pentane-amine, 848349-01-9 | BroadPharm [broadpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: t-Boc-Aminooxy-pentane-amine (CAS 848349-01-9)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13706145#t-boc-aminooxy-pentane-amine-cas-number-848349-01-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com